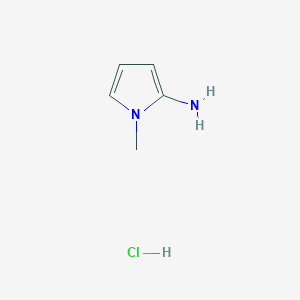

2-Amino-1-methylpyrrole hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H9ClN2 |

|---|---|

Molecular Weight |

132.59 g/mol |

IUPAC Name |

1-methylpyrrol-2-amine;hydrochloride |

InChI |

InChI=1S/C5H8N2.ClH/c1-7-4-2-3-5(7)6;/h2-4H,6H2,1H3;1H |

InChI Key |

PQSIVSNHVMVBGI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Difference between 2-Amino-1-methylpyrrole hydrochloride and free base forms

This technical guide details the critical distinctions between the hydrochloride salt and free base forms of 2-Amino-1-methylpyrrole. It is structured to provide actionable insights for researchers handling this unstable heterocyclic intermediate.

Content Type: Technical Whitepaper & Handling Protocol Subject: Stability, Tautomerism, and Synthetic Utility of Aminopyrroles

Executive Summary

2-Amino-1-methylpyrrole represents a class of electron-rich nitrogen heterocycles used as building blocks in medicinal chemistry (e.g., kinase inhibitors) and material science. However, its utility is governed by a strict stability paradox:

-

The Hydrochloride Salt (HCl): The thermodynamically stable, storable solid form.

-

The Free Base: A highly reactive, oxidation-prone oil that exists in a complex tautomeric equilibrium.

Core Directive: The free base should never be isolated for storage. It must be generated in situ from the hydrochloride salt immediately prior to reaction. This guide outlines the mechanistic reasons for this instability and provides a validated protocol for its use.

Mechanistic Insight: The Stability Paradox

To understand the handling requirements, one must understand the electronic nature of the molecule. Unlike 2-aminopyridine (which is aromatic and relatively stable), 2-aminopyrrole derivatives are essentially cyclic enamines .

Tautomerism and Reactivity

The free base of 2-amino-1-methylpyrrole does not exist solely as the aromatic amine (A). It exists in equilibrium with the non-aromatic imino form (B).

-

Form A (Amino-pyrrole): Aromatic, but the exocyclic nitrogen pushes high electron density into the ring (C5 position), making it susceptible to oxidative polymerization.

-

Form B (Imino-pyrroline): Non-aromatic.

The Hydrochloride Stabilization: Upon formation of the salt, protonation typically occurs at the C5 ring carbon (thermodynamic product) or the exocyclic nitrogen (kinetic product).

-

C5-Protonation: This breaks the aromaticity but creates a highly stable, resonance-stabilized iminium cation. This removes the electron density that drives oxidative degradation, rendering the solid salt shelf-stable.

Visualization of Stability Pathways

The following diagram illustrates the degradation risk of the free base versus the stability of the salt.

Figure 1: The "Use-it-or-Lose-it" pathway. The free base rapidly degrades to tar if exposed to oxygen, whereas the salt locks the molecule in a stable cationic state.

Physicochemical Comparison

The table below summarizes the divergent properties of the two forms.

| Feature | Hydrochloride Salt (HCl) | Free Base (Neutral) |

| Physical State | Crystalline Solid (White/Off-white) | Viscous Oil (Colorless to Dark Brown) |

| Stability | High (Years at -20°C) | Very Low (Minutes/Hours at RT) |

| Oxidation Risk | Negligible (Protected) | Extreme (Forms tars rapidly in air) |

| Solubility | Water, Methanol, DMSO | DCM, EtOAc, THF, Toluene |

| Storage | Desiccated, -20°C, Inert gas preferred | DO NOT STORE |

| CAS Reference | Refer to specific derivative (e.g., 180258-45-1 for ester)* | 4458-15-5 (General 2-aminopyrrole) |

*Note: Specific CAS numbers vary by substitution (e.g., 1-methyl vs. 1-H). Always verify the exact substitution pattern.

Experimental Protocol: In Situ Neutralization

Objective: To liberate the reactive free base for a nucleophilic substitution reaction (e.g., acylation, sulfonation) without isolating the unstable intermediate.

Reagents & Equipment

-

Starting Material: 2-Amino-1-methylpyrrole HCl.

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Note: Inorganic bases (NaOH/NaHCO3) are less preferred due to biphasic complications with water-sensitive electrophiles.

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Atmosphere: Dry Nitrogen or Argon (Critical).

Step-by-Step Workflow

-

Preparation: Flame-dry the reaction flask and purge with Argon.

-

Suspension: Add the 2-Amino-1-methylpyrrole HCl salt to the flask. Add anhydrous DCM. The salt will likely remain suspended.

-

Cooling: Cool the suspension to 0°C. While the salt is stable, the generated free base is sensitive; low temperature slows oxidative side reactions.

-

Neutralization (The Critical Step):

-

Add the organic base (DIPEA/TEA) dropwise (2.2 - 2.5 equivalents).

-

Observation: The suspension should clarify as the free base is liberated and dissolves in the organic layer.

-

Time: Stir for 10–15 minutes. Do not stir longer than necessary.

-

-

Reaction: Add the electrophile (e.g., acid chloride, isocyanate) immediately to the cold solution.

-

Workup: Once the product is formed (monitored by TLC/LCMS), the stability issues usually resolve as the electron-donating amino group is converted to an electron-withdrawing amide/urea.

Workflow Diagram

Figure 2: Operational workflow for handling 2-amino-1-methylpyrrole HCl.

Scientific Integrity & References

Expert Commentary: The "C5" Trap

Researchers often confuse the basicity of pyrroles with pyridines. In 2-aminopyridines, the ring nitrogen is the basic site (pKa ~6.8). In 2-aminopyrroles, the ring nitrogen is non-basic (lone pair involved in aromaticity). Protonation at the exocyclic amine is kinetically favored but thermodynamically unstable compared to C5-protonation (forming the iminium ion). This C5-protonation is what makes the HCl salt stable, but it also means that during neutralization, the molecule must deprotonate at C5 and tautomerize to react as a nucleophile. This necessitates the 10–15 minute equilibration time mentioned in the protocol [1][2].

References

-

Nair, V., Vinod, A. U., & Rajesh, C. (2001).[1] A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Journal of Organic Chemistry, 66(13), 4427–4429.

-

Cirrincione, G., Almerico, A. M., Aiello, E., & Dattolo, G. (1991). The chemistry of 2-aminopyrroles.[2][3][4][5][6] In Pyrroles Part II (pp. 299-416). Wiley-Interscience. (Foundational text on aminopyrrole instability).

-

Lavilla, R. (2013). Aromaticity and aminopyrroles: desmotropy and solution tautomerism.[7] Journal of Organic Chemistry, 78(3), 1107-1112.[7]

Sources

- 1. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 2. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminopyrrole and simple 1-substituted 2-aminopyrroles: preparation and ab initio study on the effect of solvent on the amino–imino tautomeric equilibrium [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. cibtech.org [cibtech.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Answered: The pKa values of the conjugate acids of 2-aminopyridine (6.71) and 4- aminopyridine (9.11) are as shown. Which nitrogen is the more basic in these structures… | bartleby [bartleby.com]

- 7. Aromaticity and aminopyrroles: desmotropy and solution tautomerism of 1H-pyrrol-3-aminium and 1H-pyrrol-3(2H)-iminium cation: a stable σ-complex - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa values and ionization properties of 2-Amino-1-methylpyrrole

An In-depth Technical Guide to the pKa and Ionization Properties of 2-Amino-1-methylpyrrole

Executive Summary

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of the ionization properties of 2-Amino-1-methylpyrrole, a heterocyclic amine of interest in medicinal chemistry. While specific experimental pKa values for this compound are not prevalent in publicly accessible literature, this document establishes a robust theoretical framework for understanding its acid-base behavior. We predict the primary basic center, estimate its pKa based on structure-activity relationships with related compounds, and provide detailed, field-proven protocols for its empirical determination using potentiometric titration and UV-Vis spectrophotometry. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize 2-Amino-1-methylpyrrole and similar compounds.

Introduction: The Central Role of pKa in Drug Development

The extent to which a molecule ionizes in a solution of a given pH is dictated by its pKa value(s). For a drug candidate, its ionization state at physiological pH (~7.4) governs fundamental properties such as aqueous solubility, membrane permeability, and the potential for ionic interactions with its biological target. A molecule's charge can significantly alter its conformation and binding affinity, making a thorough understanding of its pKa essential during lead optimization.

2-Amino-1-methylpyrrole contains a pyrrole nucleus, a scaffold present in many biologically active molecules. Its structure features two key nitrogen atoms: the pyrrole ring nitrogen and an exocyclic primary amine. Understanding which of these sites is more likely to protonate and the precise pH range over which this occurs is paramount for predicting its behavior in a biological system. This guide will dissect the structural and electronic factors governing its ionization and outline gold-standard methods for experimental verification.

Theoretical Framework: Predicting the Ionization Behavior of 2-Amino-1-methylpyrrole

The acid-base properties of 2-Amino-1-methylpyrrole are primarily defined by the basicity of its nitrogen atoms. Unlike its parent, pyrrole, which has a weakly acidic N-H proton (pKa ≈ 17), the N-methylation in 2-Amino-1-methylpyrrole removes this acidic site. Therefore, the molecule's relevant ionization property in a biological context is its basicity.

Identifying the Primary Basic Center

The molecule has two potential sites for protonation: the N1-nitrogen of the pyrrole ring and the N2-exocyclic amino group.

-

Pyrrole Ring Nitrogen (N1): In pyrrole, the lone pair of electrons on the nitrogen atom is integral to the aromatic sextet, a 4n+2 π system that confers aromatic stability. Protonating this nitrogen would disrupt the aromaticity, which is energetically highly unfavorable. Consequently, pyrrole is an extremely weak base, with a conjugate acid pKa of approximately -3.8. The N-methyl group has a slight electron-donating inductive effect but does not fundamentally alter the involvement of the nitrogen lone pair in the aromatic system.

-

Exocyclic Amino Nitrogen (N2): The lone pair on the exocyclic amino group is not part of the aromatic system. While it can be partially delocalized into the pyrrole ring through resonance, it is significantly more available for protonation than the ring nitrogen's lone pair. Therefore, the exocyclic amino group is the primary basic center of the molecule.

Caption: Predicted primary protonation site of 2-Amino-1-methylpyrrole.

Estimating the pKa of the Conjugate Acid

A precise pKa must be determined experimentally. However, we can estimate a probable range by comparing it to structurally related compounds.

| Compound | Relevant Functional Group | pKa of Conjugate Acid (pKaH) | Rationale for Comparison |

| Pyrrole | Ring Nitrogen | -3.8 | The baseline basicity of the pyrrole ring is extremely low due to aromaticity. |

| Aniline | Aromatic Amine | 4.6 | An exocyclic amine on an aromatic ring. The lone pair is delocalized into the benzene ring, reducing basicity compared to aliphatic amines. |

| Alkylamines (e.g., Ethylamine) | Aliphatic Amine | 10.6 | Represents a non-aromatic amine where the lone pair is localized. Serves as an upper bound for basicity. |

| N-Methylpyrrole | Ring Nitrogen | ~ -2.9 (estimated) | The methyl group is weakly electron-donating, slightly increasing the basicity of the ring nitrogen compared to pyrrole. |

The amino group on 2-Amino-1-methylpyrrole is attached to an aromatic ring, suggesting its basicity will be significantly lower than that of a typical alkylamine. The situation is analogous to aniline, where the nitrogen lone pair's delocalization into the ring decreases basicity. Therefore, the pKa of the conjugate acid of 2-Amino-1-methylpyrrole is expected to be in a similar range to that of aniline, likely between 4 and 6 . The electron-donating nature of the pyrrole ring and the N-methyl group may render it slightly more basic than aniline.

Experimental Determination of pKa

Accurate pKa determination is crucial for building reliable structure-activity and structure-property relationships. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.

Method 1: Potentiometric Titration

This method involves monitoring pH changes in a solution of the analyte upon the incremental addition of a strong acid or base titrant. It is highly accurate for pKa values within the 2-11 range.

-

Analyte Purity: Using a highly pure analyte is critical as impurities can buffer the solution and distort the titration curve.

-

Constant Ionic Strength: The use of a background electrolyte like KCl is essential to maintain a constant ionic strength. This minimizes changes in the activity coefficients of the ions in solution, ensuring that the measured pH changes are due solely to the protonation/deprotonation of the analyte.

-

Inert Atmosphere: Purging with an inert gas like nitrogen or argon removes dissolved CO₂, which can form carbonic acid and interfere with the titration of a basic compound.

-

Titrant: Since 2-Amino-1-methylpyrrole is a base, the appropriate titrant is a standardized strong acid, such as HCl.

-

System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

Sample Preparation: Accurately weigh a sample of 2-Amino-1-methylpyrrole and dissolve it in a known volume of deionized, CO₂-free water to a final concentration of approximately 1-10 mM. Add a background electrolyte (e.g., KCl to a final concentration of 0.15 M).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Begin stirring and purge the solution with nitrogen for 10-15 minutes. Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

-

Data Acquisition: Record the initial pH. Add small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This point corresponds to the midpoint of the steepest portion of the titration curve. More accurately, it can be determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).

Caption: A simplified workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is applicable if the protonated and neutral forms of the molecule have distinct UV-Vis absorption spectra. The change in absorbance at a specific wavelength is monitored across a range of pH-buffered solutions.

-

Buffer System: A series of buffers covering a wide pH range (e.g., from pH 2 to 10) is required to induce and monitor the full ionization transition. The buffer components themselves should not absorb significantly in the analytical wavelength range.

-

Wavelength Selection: The ideal analytical wavelength is one where the difference in molar absorptivity between the neutral and protonated species is maximal. This maximizes the signal-to-noise ratio of the measurement.

-

Constant Analyte Concentration: It is crucial to maintain the same total concentration of the analyte in each buffer solution to ensure that absorbance changes are solely due to shifts in the ionization equilibrium.

-

Spectral Scan: Record the full UV-Vis spectrum of 2-Amino-1-methylpyrrole in a highly acidic solution (e.g., pH 1-2, where it is fully protonated) and a neutral/basic solution (e.g., pH 8-9, where it is fully neutral).

-

Wavelength Selection: Identify one or more wavelengths (λ) where the absorbance difference between the two forms is significant.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning the estimated pKa (e.g., from pH 3 to 7 in 0.5 pH unit increments).

-

Sample Preparation: Prepare a set of solutions with a constant total concentration of 2-Amino-1-methylpyrrole, one in each of the prepared buffers.

-

Data Acquisition: Measure the absorbance of each solution at the selected wavelength(s).

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pKa is the pH at which the absorbance is exactly halfway between the minimum (protonated) and maximum (neutral) absorbance values.

Implications for Drug Development

With an estimated pKa between 4 and 6, 2-Amino-1-methylpyrrole would be partially protonated at physiological pH (7.4).

-

Solubility: The presence of both a neutral and a charged (protonated) species at physiological pH would likely confer moderate aqueous solubility.

-

Permeability: According to the pH-partition hypothesis, only the neutral form of a drug can passively diffuse across biological membranes. A significant fraction of 2-Amino-1-methylpyrrole would exist in its neutral form in the slightly alkaline environment of the small intestine, potentially facilitating absorption.

-

Target Binding: If the target binding site is hydrophobic, the neutral form would be favored. Conversely, if the binding pocket contains acidic residues (e.g., aspartate, glutamate), a salt bridge could form with the protonated, cationic form of the molecule, significantly enhancing binding affinity.

Conclusion

2-Amino-1-methylpyrrole is a basic compound whose ionization properties are dominated by its exocyclic amino group. Theoretical analysis based on analogous structures predicts a pKa for its conjugate acid in the range of 4-6. This value indicates that the compound will exist as a mixture of neutral and protonated forms under physiological conditions, a factor with profound implications for its ADME profile and pharmacological activity. While this guide provides a strong theoretical foundation, the precise determination of the pKa through rigorous experimental methods like potentiometric titration or UV-Vis spectrophotometry is an indispensable step in the characterization of this molecule for drug discovery and development applications.

References

-

Wikipedia. Pyrrole. [https://en.wikipedia.org/wiki/Pyrrole]([Link]

Role of 2-Amino-1-methylpyrrole as a building block in heterocyclic synthesis

Executive Summary

2-Amino-1-methylpyrrole represents a specialized, electron-rich building block critical for accessing fused heterocyclic systems, particularly pyrrolo[2,3-d]pyrimidines (7-deazapurines). Unlike its unstable N-unsubstituted counterparts, the N-methyl derivative offers improved handling characteristics, though it remains sensitive to oxidative degradation in its free base form. This guide delineates the strategic utility of this reagent, providing validated protocols for its synthesis, stabilization as a hydrochloride salt, and application in constructing bioactive scaffolds used in kinase inhibitor discovery (e.g., JAK3, CSF1R).

Part 1: Chemical Profile & Stability Management

The Stability Paradox

2-Aminopyrroles are inherently unstable due to the high electron density of the pyrrole ring combined with the exocyclic amino group, rendering them prone to rapid oxidative polymerization (tar formation) upon exposure to air or light.

-

Free Base: Highly reactive, oils or low-melting solids. Degrades within hours at room temperature.

-

Hydrochloride Salt: The protonation of the exocyclic amine significantly reduces the electron density of the ring, stabilizing the compound. It appears as a beige to off-white solid and can be stored for months at -20°C under inert atmosphere.

Critical Handling Directive:

Always generate the free base in situ or immediately prior to reaction. For storage and transfer, maintain the compound exclusively as the 2-amino-1-methylpyrrole hydrochloride salt.

| Property | Specification |

| CAS Number | 130258-36-7 (HCl salt) / 36244-63-2 (Free base) |

| Molecular Formula | C₅H₈N₂ (Free base) |

| Storage | -20°C, Hygroscopic, Light Sensitive |

| Solubility | Soluble in H₂O, MeOH (Salt); DCM, EtOAc (Free base) |

Part 2: Synthetic Access

Two primary routes exist for accessing this building block. The Classical Reduction is preferred for bulk scale-up, while Multicomponent Reactions (MCR) offer convergent access to substituted derivatives.

Method A: Catalytic Hydrogenation (Classical Route)

Best for: Large-scale preparation of the parent scaffold.

Mechanism: 1-Methyl-2-nitropyrrole is reduced using Pd/C under hydrogen atmosphere. The N-methyl group prevents N-oxide formation common in other heterocycles.

Method B: Multicomponent Domino Reaction (Modern Route)

Best for: Generating highly substituted analogs.

Mechanism: Reaction of alkynyl vinyl hydrazides or N-tosylimines with isocyanides triggers a 3,4-diaza-Cope rearrangement followed by 5-exo-dig cyclization.

Visualization: Synthetic Pathways

Figure 1: Convergent synthetic pathways to the stable hydrochloride salt.

Part 3: Reactivity & Heterocyclic Applications

The amino group at C2 and the nucleophilic carbon at C3 make this molecule a perfect "1,3-dinucleophile" for reacting with "1,3-dielectrophiles."

Synthesis of Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)

This is the most high-value application. The reaction involves condensation with 1,3-electrophiles (e.g., 1,3-diketones, β-ketoesters, or formamide).

-

Mechanism:

-

Imine Formation: The exocyclic amine attacks the most reactive carbonyl of the electrophile.

-

Cyclization: The C3 carbon of the pyrrole (highly nucleophilic) attacks the second electrophilic site (carbonyl or nitrile), closing the pyrimidine ring.

-

Aromatization: Loss of water or alcohol yields the aromatic system.

-

Michael Additions (DMAD)

Reaction with dimethyl acetylenedicarboxylate (DMAD) yields vinyl pyrroles or, under forcing conditions, cyclized bicyclic adducts.

Visualization: Divergent Reactivity

Figure 2: Divergent reaction pathways based on electrophile selection.

Part 4: Experimental Protocols

Protocol A: Preparation of 2-Amino-1-methylpyrrole Hydrochloride

Self-Validating Step: The disappearance of the yellow nitro compound and the precipitation of a white/beige solid confirms success. Darkening of the solid indicates decomposition.

-

Dissolution: Dissolve 1-methyl-2-nitropyrrole (10 mmol) in dry MeOH (50 mL).

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Reduction: Stir under H₂ balloon (1 atm) for 4-6 hours. Monitor by TLC (disappearance of nitro starting material).

-

Filtration: Filter through Celite under nitrogen (limit air exposure).

-

Salt Formation: Immediately add 4M HCl in dioxane (1.1 equiv) to the filtrate at 0°C.

-

Isolation: Concentrate in vacuo to ~10 mL, add Et₂O to precipitate the salt. Filter and store at -20°C.

Protocol B: Synthesis of 4-Substituted Pyrrolo[2,3-d]pyrimidine

Targeting the 7-deazapurine scaffold.

-

Free Base Generation: Suspend the HCl salt (1.0 equiv) in EtOH. Add Et₃N (1.1 equiv) and stir for 10 min.

-

Condensation: Add the 1,3-dielectrophile (e.g., formamidine acetate or a β-ketoester) (1.2 equiv).

-

Cyclization: Reflux the mixture for 4–12 hours.

-

Validation: Monitor the appearance of a highly fluorescent spot on TLC (characteristic of fused pyrrolopyrimidines).

-

Workup: Cool, pour into ice water. The product usually precipitates. Recrystallize from EtOH/DMF.

References

-

Synthesis via Domino Reaction: Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 2021.

-

Multicomponent Synthesis: A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Journal of Organic Chemistry, 2001.[1]

-

Pyrrolo[2,3-d]pyrimidine Applications: Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties.[2] Molecules, 2022.[3][4][5]

-

Stability & Salts: 2-Amino-1-pyrroline Hydrochloride Properties and Handling. EPA CompTox Dashboard.

Sources

- 1. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile [mdpi.com]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Procedures for converting 2-Amino-1-methylpyrrole HCl to free base in situ

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

2-Amino-1-methylpyrrole is a highly electron-rich heterocyclic amine used as a scaffold in the synthesis of pyrrolo[2,3-d]pyrimidines, kinase inhibitors, and advanced functional materials.

The Stability Challenge

Unlike simple alkyl amines, 2-aminopyrroles are inherently unstable in their free base form. They function electronically as cyclic enamines . Upon neutralization, the electron density significantly increases, making the compound susceptible to:

-

Rapid Oxidation: forming dark tars upon exposure to atmospheric oxygen.

-

Polymerization: Self-condensation driven by the nucleophilic C-3/C-5 positions attacking the protonated or electrophilic species.

-

Tautomerization: While the 1-methyl group prevents N-H tautomerization at position 1, the exocyclic amino group can tautomerize to the imine form, complicating NMR analysis and reactivity.

Core Directive: Never isolate the free base. Always generate it in situ immediately prior to reaction with an electrophile.

Critical Control Points (CCP)

Before executing any protocol, ensure these three parameters are controlled:

| Parameter | Specification | Rationale |

| Atmosphere | Argon or Nitrogen (Positive Pressure) | Prevents oxidative degradation (tar formation). |

| Temperature | -78°C to 0°C | Suppresses self-polymerization rates. |

| Solvent | Anhydrous & Degassed | Water can hydrolyze downstream intermediates; Oxygen triggers decomposition. |

Methodology A: Homogeneous In Situ Neutralization (Preferred)

Best For: Acylations, alkylations, and reactions with moisture-sensitive electrophiles (e.g., acid chlorides, isocyanates).

This method uses a non-nucleophilic organic base to liberate the amine directly in the reaction vessel. The resulting ammonium salt (e.g., DIPEA·HCl) remains in solution or precipitates but does not interfere with most substitution reactions.

Reagents

-

Substrate: 2-Amino-1-methylpyrrole HCl (1.0 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 – 2.5 equiv) -

Solvent: Dichloromethane (DCM), THF, or DMF (Anhydrous, Degassed)

Protocol

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Solvation: Add 2-Amino-1-methylpyrrole HCl and the anhydrous solvent via syringe. The salt may not fully dissolve (suspension is normal).

-

Cooling: Submerge the flask in an ice/water bath (0°C) or acetone/dry ice bath (-78°C) depending on downstream electrophile reactivity.

-

Neutralization: Add DIPEA dropwise via syringe over 5 minutes.

-

Observation: The suspension often clears or changes texture as the free base is liberated and the lipophilic DIPEA salt forms.

-

Color Warning: A slight yellowing is normal. A rapid turn to dark brown/black indicates oxidation—check inert atmosphere.

-

-

Reaction: Stir for 5–10 minutes to ensure equilibration. Do not hold. Immediately add the electrophile (e.g., acid chloride) dropwise.

Visualization: Homogeneous Workflow

Figure 1: Single-phase neutralization workflow minimizing handling time.

Methodology B: Biphasic Extraction (Alternative)

Best For: Reactions sensitive to amine salts or when the organic base (DIPEA) would compete with the nucleophile.

This method uses an inorganic base to wash away the HCl, providing a salt-free solution of the amine. High Risk: This requires a phase separation step where the unstable amine is briefly exposed to potential impurities.

Reagents

-

Substrate: 2-Amino-1-methylpyrrole HCl

-

Base: Saturated aqueous NaHCO₃ or 1M NaOH (Cold)

-

Solvent: Dichloromethane (DCM) or Diethyl Ether (Degassed)

Protocol

-

Preparation: Pre-cool the organic solvent and the aqueous base to 0°C.

-

Partition: In a separatory funnel (purged with Argon), suspend the HCl salt in the organic solvent.

-

Neutralization: Add the cold aqueous base. Shake vigorously for 30 seconds.

-

Separation: Drain the organic layer into a flask containing anhydrous MgSO₄ (pre-cooled).

-

Speed is critical. Do not perform multiple extractions if possible.

-

-

Filtration: Filter the dried solution directly into the reaction vessel under an inert atmosphere.

-

Usage: Proceed immediately to the next chemical step.

Visualization: Biphasic Workflow

Figure 2: Biphasic extraction workflow for salt-free free base generation.

Comparative Analysis of Bases

Select the appropriate base based on your downstream electrophile and purification capabilities.

| Base Type | Specific Reagent | pKa (conj. acid) | Advantages | Disadvantages |

| Tertiary Amine | DIPEA (Hunig's Base) | ~10.75 | Sterically hindered (non-nucleophilic); High solubility in organics; One-pot protocol. | Ammonium salts remain in reaction; Difficult to remove if product is also basic. |

| Tertiary Amine | Triethylamine (TEA) | ~10.75 | Cheap; Volatile (easy to remove). | More nucleophilic than DIPEA (can react with acyl chlorides). |

| Inorganic | NaHCO₃ (Sat. Aq.) | ~10.3 | Removes HCl salts completely; Cheap. | Requires aqueous workup (emulsion risk); Introduces water trace. |

| Alkoxide | NaOEt / NaOtBu | ~16-17 | Irreversible deprotonation; Good for cyclizations. | Strong base may cause side reactions; Strictly anhydrous. |

Troubleshooting & Stability Guide

Decision Matrix: Method Selection

Figure 3: Logic flow for selecting the optimal neutralization strategy.

Common Issues

-

Darkening of Solution: Indicates oxidation. Action: Check Argon lines, degas solvents more thoroughly, and lower temperature.

-

Low Yield: Likely due to polymerization of the free base before reaction. Action: Reduce the time between adding base and adding electrophile. Ensure "Dropwise" addition of base to avoid localized high concentrations of free base.

-

Incomplete Reaction: The HCl salt may not have fully dissociated. Action: Use a more polar solvent (DMF) or ensure vigorous stirring during neutralization.

References

-

Nair, V., et al. (2001).[1] "A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction." Journal of Organic Chemistry, 66(13), 4427–4429. Link

- Cirrincione, G., et al. (1990). "Aminopyrroles: Synthesis and Reactivity." Heterocycles, 31(6). (General review of aminopyrrole instability).

-

Pitzer, L., et al. (2021).[2] "Short and Modular Synthesis of Substituted 2-Aminopyrroles." Organic Letters, 23(9), 3566–3571. Link

-

Stensland, B., et al. (2013). "Aromaticity and Aminopyrroles: Desmotropy and Solution Tautomerism." Journal of Organic Chemistry, 78(3), 1107–1112. Link

Sources

Application Note: Synthesis of 1,2'-Bipyrrole Scaffolds via Paal-Knorr Condensation

The following Application Note and Protocol guide is designed for researchers utilizing 2-Amino-1-methylpyrrole hydrochloride in Paal-Knorr type condensation reactions .

This guide addresses the specific challenges of handling electron-rich heterocyclic amines and provides a robust, self-validating methodology for synthesizing 1,2'-bipyrrole systems .

Target Reagent: 2-Amino-1-methylpyrrole Hydrochloride Reaction Type: Paal-Knorr Pyrrole Synthesis (Condensation) Application: Medicinal Chemistry (Kinase Inhibitors), Materials Science (Conducting Polymers), and Ligand Synthesis.

Executive Summary & Strategic Rationale

The Paal-Knorr reaction typically involves the condensation of a primary amine with a 1,4-dicarbonyl compound to yield a pyrrole.[1][2][3][4] When the primary amine is itself a heterocyclic moiety—specifically 2-amino-1-methylpyrrole —the product is a 1,2'-bipyrrole (N-pyrrolylpyrrole).

These bi-heterocyclic systems are structurally significant in drug discovery, serving as bioisosteres for biaryl systems found in anti-inflammatory and oncology drugs. However, the use of 2-amino-1-methylpyrrole hydrochloride presents two distinct challenges:

-

Nucleophilicity vs. Stability: The free base (2-amino-1-methylpyrrole) is electron-rich and prone to oxidative polymerization ("tarring") upon exposure to air. The hydrochloride salt stabilizes the reagent but renders the amine non-nucleophilic.

-

Acid Sensitivity: While Paal-Knorr reactions are acid-catalyzed, the electron-rich nature of the starting pyrrole ring makes it susceptible to acid-mediated polymerization side reactions.

This protocol introduces a Buffered Release Strategy , utilizing a weak base and controlled pH to liberate the nucleophilic amine in situ while minimizing oxidative degradation.

Mechanistic Insight

The reaction proceeds via a stepwise condensation-cyclization mechanism. The critical control point is the Hemiaminal Formation (Step 2). If the reaction medium is too acidic, the starting material polymerizes. If too basic, the dehydration step (Step 4) is inhibited.

Reaction Pathway Diagram[1]

Figure 1: Stepwise mechanism of the Paal-Knorr condensation utilizing an amine hydrochloride salt. Control of Step 1 is critical to prevent side reactions.

Experimental Protocol

Objective: Synthesis of 1-(1-methyl-1H-pyrrol-2-yl)-2,5-dimethyl-1H-pyrrole (Model Reaction using Acetonylacetone).

Materials & Reagents

| Reagent | Equiv.[5][6] | Role | Critical Attribute |

| 2-Amino-1-methylpyrrole HCl | 1.0 | Amine Source | Keep dry; Hygroscopic. |

| 2,5-Hexanedione | 1.1 | 1,4-Dicarbonyl | Freshly distilled if yellow. |

| Sodium Acetate (NaOAc) | 1.2 | Buffer/Base | Anhydrous preferred. |

| Acetic Acid (AcOH) | Solvent | Solvent/Catalyst | Glacial.[3] |

| Ethanol (EtOH) | Co-solvent | Solvent | Absolute. |

Step-by-Step Methodology

Phase A: Preparation and Inerting (Critical for Yield)

-

Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Cap the condenser with a septum and insert a nitrogen/argon balloon.

-

Inerting: Flush the flask with inert gas for 5 minutes. Reason: Electron-rich aminopyrroles oxidize rapidly in air, turning black.

-

Solvent Prep: In a separate vial, mix Ethanol (10 mL) and Glacial Acetic Acid (0.5 mL) . Sparge with nitrogen for 2 minutes.

Phase B: The Buffered Release Reaction

-

Loading: Under a gentle stream of nitrogen, add 2-Amino-1-methylpyrrole HCl (1.0 mmol) and Sodium Acetate (1.2 mmol) to the RBF.

-

Solvation: Add the sparged EtOH/AcOH solvent mixture. Stir at room temperature for 10 minutes.

-

Checkpoint: The solution should become slightly turbid as NaCl precipitates and the free amine is generated.

-

-

Substrate Addition: Add 2,5-Hexanedione (1.1 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to Reflux (approx. 80°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (Eluent: 10% EtOAc in Hexanes). The starting amine spot (low Rf, stains with ninhydrin) should disappear. The product will be a non-polar, UV-active spot.

-

Phase C: Workup & Purification

-

Quench: Cool reaction to room temperature. Concentrate under reduced pressure to remove Ethanol.

-

Neutralization: Dilute residue with EtOAc (20 mL) and wash carefully with Saturated NaHCO₃ (2 x 10 mL) to remove acetic acid.

-

Caution: Gas evolution (CO₂) will occur.

-

-

Extraction: Wash the organic layer with Brine (10 mL), dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify via Flash Column Chromatography on Silica Gel.

-

Gradient: 0%

10% EtOAc in Hexanes. -

Note: The product is electron-rich; avoid acidic silica if possible, or elute quickly.

-

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and scientifically grounded solutions.

| Observation | Diagnosis | Corrective Action |

| Reaction turns black/tarry immediately. | Oxidative polymerization of the free amine. | Ensure strict inert atmosphere (Ar/N₂). Degas all solvents prior to use. |

| No reaction (Starting Material remains). | Amine not released from HCl salt. | Increase NaOAc to 1.5 equiv. or switch to a stronger buffer system (e.g., Pyridine/AcOH). |

| Multiple spots on TLC (Oligomers). | Acid concentration too high. | Reduce AcOH loading. Switch to pure Ethanol with 10 mol% p-TsOH only after confirming free base stability. |

| Low Yield. | Incomplete dehydration (Intermediate trapped). | Add molecular sieves (4Å) to the reaction or use a Dean-Stark trap (if using Toluene/Benzene) to drive water removal. |

Workflow Visualization

Figure 2: Operational workflow emphasizing the inert atmosphere and in situ neutralization steps.

References & Authority

-

Paal-Knorr Pyrrole Synthesis : Amarnath, V., & Amarnath, K. (1995).[7] "Intermediates in the Paal-Knorr Synthesis of Furans." Journal of Organic Chemistry.

-

Synthesis of N-Substituted Pyrroles : Banik, B. K., et al. (2000). "Microwave-Assisted Solid-Phase Synthesis of Pyrroles." Tetrahedron Letters.

-

Handling Aminopyrroles : Specific stability data and handling of 2-aminopyrrole derivatives are inferred from standard heterocyclic chemistry protocols regarding electron-rich amines. See: Organic Chemistry Portal - Pyrrole Synthesis.

-

General Protocol Grounding : Methods adapted from standard procedures for "Paal-Knorr condensation with amine hydrochlorides" found in Vogel's Textbook of Practical Organic Chemistry.

Disclaimer: This protocol involves hazardous chemicals.[8] Always review the Safety Data Sheet (SDS) for 2-Amino-1-methylpyrrole HCl and 1,4-dicarbonyls before use. Perform all reactions in a fume hood.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 3. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. 2-AMINO-2-METHYL-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methods for Coupling 2-Amino-1-methylpyrrole with Carboxylic Acids

[1]

Part 1: Core Directive & Scientific Context

The Stability Paradox

The coupling of 2-amino-1-methylpyrrole (and its derivatives, such as the 4-amino-1-methylpyrrole-2-carboxylate monomers used in DNA-binding polyamides) presents a unique challenge in organic synthesis. Unlike standard anilines or alkyl amines, the amino group on a pyrrole ring is electron-rich yet poorly nucleophilic .

-

Electronic Deactivation: The lone pair on the exocyclic nitrogen can participate in the aromatic resonance of the pyrrole ring, reducing its availability for nucleophilic attack on an activated carboxylic acid.

-

Oxidative Instability: The high electron density of the pyrrole ring makes the free amine extremely susceptible to oxidation. Upon exposure to air, 2-amino-1-methylpyrrole derivatives rapidly degrade, turning from colorless/pale yellow to dark brown or black tars.

Therefore, the central dogma of this chemistry is: The amine must never be isolated. It must be generated in situ or deprotected immediately prior to the coupling event under strictly anaerobic conditions.

Part 2: Experimental Strategies & Protocols

Strategy A: The "Reduce-and-Couple" (In Situ) Protocol

Best for: Solution-phase synthesis of dimers, trimers, or drug-like small molecules.

This method relies on the hydrogenation of a nitro-pyrrole precursor. The resulting amine is not isolated; the coupling agents are introduced immediately into the filtrate.

Reagents & Equipment

-

Precursor: 1-Methyl-2-nitropyrrole (or 1-methyl-4-nitropyrrole-2-carboxylate derivatives).

-

Coupling Agent: HATU (preferred for speed) or HBTU.

-

Solvent: DMF or DMAc (Anhydrous, degassed).

-

Catalyst: 10% Pd/C.[5]

-

Atmosphere: Hydrogen balloon (for reduction) -> Argon (for coupling).

Step-by-Step Protocol

-

Reduction (The Timer Starts):

-

Dissolve the nitro-pyrrole precursor (1.0 equiv) in anhydrous DMF.

-

Add 10% Pd/C (10-20% by weight of substrate).

-

Purge the flask with Argon, then switch to a Hydrogen balloon (1 atm).

-

Stir vigorously at Room Temperature (RT) for 1–3 hours.

-

Monitoring: TLC will show the disappearance of the yellow nitro spot and the appearance of a highly fluorescent blue/white spot (the amine).

-

-

Filtration (The Critical Transfer):

-

Prepare the Coupling Mix: While reduction is finishing, dissolve the Carboxylic Acid (1.1 equiv), HATU (1.1 equiv), and DIEA (3.0 equiv) in a separate flask with anhydrous DMF. Stir for 5 minutes to pre-activate the acid (formation of the O-At ester).

-

Filter: Filter the hydrogenation mixture through a Celite pad packed in a funnel under a stream of Argon or Nitrogen. Do not let the filter cake run dry to avoid pyrophoric fires from Pd/C, but more importantly, to prevent air oxidation of the filtrate.

-

Note: The filtrate should be clear or pale yellow. If it turns dark brown immediately, oxygen ingress has occurred.

-

-

Coupling:

-

Workup:

Strategy B: The Acid Chloride Method

Best for: Sterically hindered carboxylic acids or when HATU coupling is sluggish.

If the carboxylic acid partner is bulky, the HATU active ester may react too slowly, allowing the aminopyrrole to decompose. Acid chlorides react almost instantaneously.

Protocol

-

Acid Chloride Generation:

-

Dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DCM (or THF if insoluble).

-

Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF.

-

Stir until gas evolution ceases (1 hr). Evaporate solvent/excess oxalyl chloride under vacuum. Redissolve the residue in dry THF/DCM.

-

-

Amine Preparation:

-

Generate the 2-amino-1-methylpyrrole via hydrogenation (as in Strategy A) or by deprotecting a Boc-protected precursor (4M HCl in Dioxane, then remove solvent in vacuo).

-

If using the HCl salt, suspend it in dry DCM/THF and add DIEA (2.5 equiv) to liberate the free amine under Argon.

-

-

Coupling:

-

Cool the amine solution to 0°C.[9]

-

Dropwise add the Acid Chloride solution.

-

Allow to warm to RT over 1 hour.

-

Strategy C: Solid Phase Synthesis (Fmoc-SPPS)

Best for: Polyamides (DNA-binding ligands) and oligomers.

This is the industry standard for "Dervan" polyamides. The amine is immobilized on resin, protecting it from intermolecular polymerization.

Protocol Summary

-

Resin: Kaiser oxime resin or PAM resin (for Boc), but Fmoc-Wang or Rink Amide is common now.

-

Deprotection: Remove Fmoc group with 20% Piperidine in DMF (Standard SPPS).

-

Wash: DMF (3x), DCM (3x), DMF (3x). Do not leave the deprotected amine resin sitting.

-

Coupling:

-

Add Fmoc-Amino-Pyrrole-COOH (4 equiv).

-

Add HBTU (3.9 equiv) and DIEA (10 equiv).

-

Shake for 45–60 minutes.

-

Note: Double coupling is often required for pyrrole amines due to low nucleophilicity.

-

Part 3: Visualization & Data

Workflow Logic: The "Race Against Oxidation"

Figure 1: The kinetic competition between successful coupling and oxidative decomposition. The transfer step must be anaerobic.

Reagent Equivalents Table

| Component | Role | Equiv (Solution) | Equiv (Solid Phase) | Notes |

| Aminopyrrole | Substrate | 1.0 | N/A (On Resin) | Limiting reagent. |

| Carboxylic Acid | Electrophile | 1.1 – 1.2 | 3.0 – 4.0 | Excess ensures fast kinetics. |

| HATU | Coupling Agent | 1.1 | 3.9 | Preferred over EDC/NHS. |

| DIEA | Base | 2.5 – 3.0 | 6.0 – 10.0 | Must neutralize HCl/TFA salts. |

| DMF/NMP | Solvent | N/A | N/A | Essential for solubility. |

References

-

Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Baird, E. E., & Dervan, P. B.[5][10][11] (1996).[5] Journal of the American Chemical Society.[5][12]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives. Li, Y., et al. (2020).[8][12] Journal of Medicinal Chemistry.

-

Fmoc solid phase synthesis of polyamides containing pyrrole and imidazole amino acids. Wurtz, N. R., Turner, J. M., et al.[10] (2001).[10] Organic Letters.

-

Coupling Reagents in Peptide Synthesis (HBTU/HATU Protocols). El-Faham, A., & Albericio, F. (2011). Chemical Reviews.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Methylpyrrole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. its.caltech.edu [its.caltech.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. biomedres.us [biomedres.us]

- 9. CN108191732B - Synthesis method of N-methylpyrrole - Google Patents [patents.google.com]

- 10. Fmoc solid phase synthesis of polyamides containing pyrrole and imidazole amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging 2-Amino-1-methylpyrrole for High-Throughput Screening Libraries

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] This application note details the strategic use of 2-Amino-1-methylpyrrole as a versatile starting material for the construction of high-diversity chemical libraries tailored for high-throughput screening (HTS). We provide a comprehensive guide encompassing the rationale for its selection, detailed protocols for parallel library synthesis, quality control methodologies, and a practical application in a representative HTS assay for kinase inhibitor discovery. By leveraging the distinct reactivity of its functional groups, 2-Amino-1-methylpyrrole serves as an exceptional platform for generating novel molecular entities poised for hit and lead discovery in modern drug development programs.

Introduction: The Strategic Value of the Pyrrole Scaffold

The relentless demand for novel therapeutic agents has positioned high-throughput screening as a critical engine of drug discovery.[3] The success of any HTS campaign is fundamentally dependent on the quality and chemical diversity of the screening library. Pyrrole-containing molecules have consistently demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them a highly sought-after structural motif.[1][4][5] Marketed drugs such as Atorvastatin (Lipitor), a cholesterol-lowering agent, and Sunitinib, an anticancer drug, feature the pyrrole core, underscoring its clinical significance.[6][7]

2-Amino-1-methylpyrrole emerges as a particularly strategic building block for combinatorial chemistry. It possesses two key points of diversification:

-

A nucleophilic C2-amino group: Readily available for acylation, sulfonylation, and reductive amination, allowing for the introduction of a wide array of side chains.

-

An electron-rich pyrrole ring: Susceptible to electrophilic substitution, primarily at the C5 position, enabling further functionalization.

This dual reactivity allows for the creation of multi-dimensional libraries from a single, accessible core, maximizing structural diversity while maintaining a consistent and favorable pharmacokinetic profile often associated with the pyrrole scaffold.

Chemo-Strategic Considerations: Reactivity of 2-Amino-1-methylpyrrole

The synthetic utility of 2-Amino-1-methylpyrrole is governed by its electronic properties. The nitrogen lone pair is delocalized within the aromatic system, rendering the ring electron-rich and highly reactive towards electrophiles.[2] The C2-amino group acts as a powerful activating group, further enhancing this reactivity.

-

N-Acylation: The primary amine at the C2 position is the most nucleophilic site, reacting readily with electrophilic partners like acyl chlorides, sulfonyl chlorides, and isocyanates under standard conditions. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for parallel synthesis.

-

C5-Electrophilic Substitution: The C5 position is the most electron-rich carbon and thus the primary site for electrophilic attack. Reactions like the Vilsmeier-Haack reaction (using POCl₃ and DMF) can introduce a formyl group, which can then be used in subsequent reactions such as reductive amination or Wittig reactions to introduce a second point of diversity.[7]

This predictable and orthogonal reactivity is the foundation upon which a robust and diverse library can be built.

Design and Synthesis of a 2-Point Diversity HTS Library

This section outlines the design and parallel synthesis of a combinatorial library based on the 2-Amino-1-methylpyrrole scaffold. The strategy involves diversification at the C2-amino position via amide bond formation.

Library Design and Workflow

The library is constructed in a 96-well plate format using a solution-phase parallel synthesis approach. Each well contains the 2-Amino-1-methylpyrrole core, to which a unique acyl chloride building block is added. This one-step process is designed for efficiency and automation-friendliness.

Caption: Workflow for parallel synthesis of a 2-aminopyrrole amide library.

Detailed Protocol: Parallel Synthesis of N-(1-methyl-1H-pyrrol-2-yl)amides

This protocol describes the reaction of 2-Amino-1-methylpyrrole with 96 diverse acyl chlorides in a standard 96-well deep-well plate.

Materials:

-

2-Amino-1-methylpyrrole (CAS 16935-23-4)

-

Library of diverse acyl chlorides (pre-weighed or as stock solutions)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine solution

-

96-well deep-well plates and sealing mats

Procedure:

-

Building Block Preparation: In a 96-well deep-well plate, dispense 0.1 mmol of each unique acyl chloride into the corresponding well. If starting from solids, dissolve each in 200 µL of anhydrous DCM.

-

Reagent Preparation: Prepare a stock solution of 2-Amino-1-methylpyrrole (0.11 mmol, 1.1 eq) and DIPEA (0.2 mmol, 2.0 eq) in 300 µL of anhydrous DCM per reaction.

-

Reaction Initiation: Using a multichannel pipette or liquid handler, add 300 µL of the 2-Amino-1-methylpyrrole/DIPEA stock solution to each well of the plate containing the acyl chlorides.

-

Incubation: Seal the plate securely with a chemical-resistant mat. Place the plate on an orbital shaker and agitate gently at room temperature for 16 hours.

-

Reaction Quench: Unseal the plate and add 500 µL of 1M HCl to each well to quench the reaction and neutralize excess base. Mix thoroughly.

-

Liquid-Liquid Extraction: Add 500 µL of DCM to each well. Seal and shake vigorously for 5 minutes. Allow the layers to separate. Carefully remove the aqueous (top) layer.

-

Washing: Wash the organic layer by adding 500 µL of saturated NaHCO₃ solution, shaking, and removing the aqueous layer. Repeat this wash with 500 µL of brine.

-

Drying and Plating: Transfer the organic layer from each well to a new 96-well plate. Evaporate the DCM using a centrifugal evaporator or a stream of nitrogen.

-

Final Plate Preparation: Reconstitute the dried compound residues in each well with a precise volume of anhydrous DMSO to achieve a final stock concentration of 10 mM. Seal the plate; it is now "assay-ready".

Representative Building Blocks and Expected Products

To demonstrate the diversity achievable, the following table lists a selection of commercially available acyl chlorides that can be used as building blocks.

| Building Block (Acyl Chloride) | Structure | Product Formula | Exact Mass |

| Benzoyl chloride | C₆H₅COCl | C₁₂H₁₂N₂O | 200.09 |

| 4-Chlorobenzoyl chloride | 4-ClC₆H₄COCl | C₁₂H₁₁ClN₂O | 234.06 |

| Cyclohexanecarbonyl chloride | C₆H₁₁COCl | C₁₂H₁₈N₂O | 206.14 |

| Thiophene-2-carbonyl chloride | C₄H₃SCOCl | C₁₀H₁₀N₂OS | 206.05 |

| 3,4-Dimethoxybenzoyl chloride | (CH₃O)₂C₆H₃COCl | C₁₄H₁₆N₂O₃ | 260.12 |

| Pyridine-3-carbonyl chloride | C₅H₄NCOCl | C₁₁H₁₁N₃O | 201.09 |

| Isobutyryl chloride | (CH₃)₂CHCOCl | C₉H₁₄N₂O | 166.11 |

Mandatory Quality Control (QC)

Trustworthiness in an HTS library is paramount.[1] A random selection of 5-10% of the library wells should be analyzed to validate the synthetic protocol.

-

Method: Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Objective: Confirm the identity (correct mass) and assess the purity (peak area at the desired wavelength) of the synthesized compounds.

-

Acceptance Criteria: A successful synthesis is typically defined as >85% purity by LC (at 214/254 nm) and a mass peak corresponding to the expected product [M+H]⁺.

Application Protocol: HTS for Kinase Inhibitors

The diverse amide library generated is well-suited for screening against various target classes. Due to the prevalence of the aminopyrrole scaffold in kinase inhibitors, this protocol details a screen against a representative protein kinase.[8][9]

Biological Rationale and Assay Principle

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors function by competing with ATP at the enzyme's active site. This screen will use the Kinase-Glo® Luminescent Kinase Assay (Promega), which quantifies the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the active kinase; therefore, potent inhibitors will result in a high luminescence signal, as ATP is preserved.

Kinase Signaling Context

Caption: Simplified MAPK signaling pathway, a common target for kinase inhibitors.

HTS Assay Protocol (384-Well Format)

Materials:

-

Assay-ready library plate (10 mM in DMSO)

-

Target Kinase (e.g., MEK1) and its substrate

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

Kinase buffer (containing MgCl₂, DTT, etc.)

-

ATP solution

-

384-well white, opaque assay plates

-

Acoustic dispenser (e.g., Labcyte Echo) or pin tool for compound transfer

Procedure:

-

Compound Plating: Using an acoustic dispenser, transfer 50 nL of each compound from the 10 mM library stock plate into the corresponding wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 5 µL reaction volume. Include wells with DMSO only (negative control, 0% inhibition) and wells with a known inhibitor (positive control, 100% inhibition).

-

Kinase/Substrate Addition: Add 2.5 µL of a 2X kinase/substrate solution in kinase buffer to all wells.

-

Initiate Reaction: Add 2.5 µL of a 2X ATP solution (at the Kₘ concentration for the kinase) to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 5 µL of Kinase-Glo® reagent to each well.

-

Signal Readout: Incubate for an additional 10 minutes to stabilize the luminescent signal. Read the plate on a luminometer.

Data Analysis and Hit Identification

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control)

-

-

Assess Assay Quality: Calculate the Z'-factor for the plate. A Z'-factor > 0.5 indicates a robust and reliable assay.

-

Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Avg_pos - Avg_neg| ]

-

-

Hit Criteria: A compound is typically classified as a "hit" if it exhibits a percent inhibition greater than three standard deviations above the mean of the negative controls (e.g., >50% inhibition in many screens).

Hypothetical Screening Data

| Compound ID | % Inhibition | Hit Status |

| PYR-001 | 8.2 | No |

| PYR-002 | 75.4 | Yes |

| PYR-003 | -2.1 | No |

| PYR-004 | 15.6 | No |

| PYR-005 | 92.1 | Yes |

Hits identified in the primary screen, like PYR-002 and PYR-005, would be re-tested and then subjected to dose-response analysis to determine their IC₅₀ values.

Conclusion

2-Amino-1-methylpyrrole stands out as a high-value scaffold for the development of HTS libraries. Its straightforward, predictable reactivity allows for the efficient and cost-effective generation of large, diverse collections of novel compounds. The protocols provided herein offer a validated blueprint for library synthesis, quality assurance, and direct application in a biologically relevant screening campaign. By integrating rational chemical design with robust HTS methodologies, the exploration of libraries derived from 2-Amino-1-methylpyrrole promises to accelerate the identification of new chemical probes and potential therapeutic leads.

References

-

Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. PMC. Available at: [Link]

-

Simple synthesis of substituted pyrroles. PubMed. Available at: [Link]

-

Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. Royal Society of Chemistry. Available at: [Link]

-

One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. Available at: [Link]

-

Short and Modular Synthesis of Substituted 2-Aminopyrroles. ACS Publications. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. MDPI. Available at: [Link]

-

Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides. ACS Combinatorial Science. Available at: [Link]

-

An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. ResearchGate. Available at: [Link]

-

Green Synthesis of Pyrrole Derivatives. Semantic Scholar. Available at: [Link]

-

High-Throughput Screening Identifies Two Novel Small Molecule Enhancers of Recombinant Protein Expression. PMC. Available at: [Link]

-

Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. Available at: [Link]

-

Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines. PMC. Available at: [Link]

-

A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Organic Chemistry Portal. Available at: [Link]

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC. Available at: [Link]

-

Design, Synthesis, Molecular Docking, in silico ADME Assessment of Pyrrole-Based Heterocyclic Amino Acid Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Available at: [Link]

-

High-throughput screening of potassium-competitive acid blockers. PubMed. Available at: [Link]

-

High-Throughput Screening Identifies Two Novel Small Molecule Enhancers of Recombinant Protein Expression. MDPI. Available at: [Link]

-

The Synthesis of Two Combinatorial Libraries Using a 4-(2'-Thienyl)-Pyrrole Template. CORE. Available at: [Link]

-

The common synthetic pathway of the derivatives of 2-amino pyrroles. ResearchGate. Available at: [Link]

-

High-Throughput Encapsulated Nanodroplet Screening for Accelerated Co-Crystal Discovery. Royal Society of Chemistry. Available at: [Link]

-

A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Available at: [Link]

Sources

- 1. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. High-Throughput Screening Identifies Two Novel Small Molecule Enhancers of Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Microwave-assisted synthesis protocols using aminopyrrole hydrochloride salts

Application Note: Microwave-Assisted Synthesis Protocols Using Aminopyrrole Hydrochloride Salts

Executive Summary

This application note details optimized protocols for utilizing 1-aminopyrrole hydrochloride in microwave-assisted organic synthesis (MAOS). While 1-aminopyrrole is a critical building block for fused nitrogenous heterocycles (e.g., pyrrolo[1,2-b]pyridazines, pyrrolo[1,2-a]pyrazines), its free base form is notoriously unstable, prone to oxidation and polymerization.

The hydrochloride salt offers necessary stability but introduces solubility and reactivity challenges. This guide demonstrates how microwave irradiation, combined with in situ neutralization strategies, overcomes these barriers to facilitate rapid, high-yield cyclocondensations.

Technical Background & Mechanistic Insight

The Challenge: Stability vs. Reactivity

1-Aminopyrrole (free base) degrades rapidly upon exposure to air. The hydrochloride salt is stable but non-nucleophilic. Traditional thermal methods require a separate "free-basing" step or long reflux times that often lead to decomposition of the sensitive pyrrole ring before the target reaction occurs.

The Microwave Advantage: Ionic Conduction

Microwave heating is particularly effective for this substrate.

-

Dipolar Rotation: The polar solvent (e.g., Ethanol, Water) absorbs energy.

-

Ionic Conduction: The hydrochloride salt itself acts as a "molecular radiator." Dissolved ions (

,

Experimental Protocols

Protocol A: Synthesis of Pyrrolo[1,2-b]pyridazines

Target Application: Kinase inhibitor scaffolds, fluorescence probes.

Reaction Overview:

This protocol utilizes a condensation between 1-aminopyrrole HCl and a 1,3-dicarbonyl compound (or

Reagents:

-

Substrate: 1-Aminopyrrole Hydrochloride (1.0 equiv)

-

Electrophile: 2,4-Pentanedione (Acetylacetone) (1.2 equiv)

-

Base: Sodium Acetate (NaOAc) (1.5 equiv) or Triethylamine (

) (1.2 equiv) -

Solvent: Ethanol (Absorbing) or Acetic Acid (Absorbing/Catalytic)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), suspend 1-aminopyrrole HCl (1 mmol, 118 mg) in Ethanol (3 mL).

-

Neutralization: Add NaOAc (1.5 mmol) or

. Note: If using -

Addition: Add 2,4-pentanedione (1.2 mmol). Cap the vial with a Teflon-lined septum.

-

Irradiation Parameters:

-

Mode: Dynamic (Temp-Control)

-

Temperature: 140 °C

-

Hold Time: 15 minutes

-

Pressure Limit: 250 psi (17 bar)

-

Stirring: High

-

-

Workup: Cool to 50 °C using compressed air (feature of most MW reactors). Pour the reaction mixture into ice-cold water (10 mL).

-

Purification: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with EtOAc, dry over

, and purify via flash chromatography (Hexane/EtOAc).

Data Summary:

| Parameter | Conventional Thermal Reflux | Microwave Assisted (Protocol A) |

| Temperature | 78 °C (EtOH reflux) | 140 °C |

| Time | 6 - 12 Hours | 15 Minutes |

| Yield | 45 - 60% | 85 - 92% |

| Purity (LCMS) | Moderate (Side polymers) | High (>95%) |

Protocol B: The Clauson-Kaas Synthesis of N,N'-Bipyrroles

Target Application: Conductive polymers, supramolecular hosts.

Reaction Overview: Synthesis of N-substituted pyrroles using the salt directly without prior extraction.

Reagents:

-

1-Aminopyrrole Hydrochloride (1.0 equiv)

-

2,5-Dimethoxytetrahydrofuran (1.1 equiv)

-

Solvent: Water (Green Chemistry approach) or Acetic Acid.[1]

Methodology:

-

Mix: Combine 1-aminopyrrole HCl (1 mmol) and 2,5-dimethoxytetrahydrofuran (1.1 mmol) in a MW vial.

-

Solvent: Add 3 mL of Water. No external acid catalyst is needed (the HCl from the salt catalyzes the deprotection of the furan).

-

Irradiation: Heat to 120 °C for 10 minutes .

-

Result: The reaction mixture typically separates into two layers or precipitates the hydrophobic bipyrrole product.

Visualization of Workflows

Figure 1: Reaction Logic & Workflow

Caption: Logical flow from salt neutralization to fused heterocycle formation, highlighting the critical "Time-Window" managed by MW heating.

Figure 2: Microwave Interaction Mechanism

Caption: Differential heating mechanism showing how the HCl salt acts as a primary heat source via ionic conduction.

Troubleshooting & Optimization

-

Thermal Runaway: Because the HCl salt absorbs microwaves efficiently, the temperature can overshoot the set point if the ramp is too aggressive.

-

Fix: Set "Power Max" to a moderate level (e.g., 150W for a 10mL scale) rather than allowing the full 300W+ burst.

-

-

Pressure Buildup: The reaction with dicarbonyls generates water (2 equivalents). At 140°C, this creates significant pressure.

-

Fix: Ensure vials are rated for 20 bar. Do not fill vials more than 60% volume.

-

-

Incomplete Cyclization: If the intermediate (open chain imine) is observed:

-

Fix: Increase temperature to 160°C or add a Lewis Acid catalyst (e.g.,

or

-

References

-

Microwave-Assisted Clauson-Kaas Synthesis. Arkat USA, 2000. Link

-

Microwave-Activated Synthesis of Pyrroles: A Short Review. Academia.edu. Link

-

An Expedient Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives. PMC (PubMed Central). Link

-

Microwave-Assisted Synthesis of N-Heterocycles. MDPI Molecules. Link

-

Solubility of 1-Aminopyrrole. ChemHeterocycles. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Handling of Aminopyrroles

Welcome to the technical support center for aminopyrrole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with aminopyrroles and to minimize the common challenge of unwanted polymerization. Here, we provide in-depth answers to frequently asked questions and troubleshooting strategies based on established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My aminopyrrole reaction is consistently forming a dark, insoluble precipitate. What is happening and why?

A1: The formation of a dark, insoluble precipitate is a classic indicator of polypyrrole formation, a common side reaction when working with pyrrole derivatives, especially electron-rich aminopyrroles. This occurs because the pyrrole nucleus is highly susceptible to oxidation. The amino group further activates the ring, making it even more prone to polymerization.

The polymerization process is typically initiated by an oxidant, which can be an added reagent, atmospheric oxygen, or even trace metal impurities.[1][2] The generally accepted mechanism involves the oxidation of the pyrrole monomer to a radical cation.[2][3] These radical cations then couple, and through a series of deprotonation and further oxidation steps, form conjugated polymer chains.[3] The extended conjugation of these polypyrrole chains is responsible for their characteristic dark color.

Q2: How does pH influence the stability of aminopyrroles and the likelihood of polymerization?

A2: The pH of the reaction medium is a critical parameter that significantly impacts both the stability of aminopyrroles and their tendency to polymerize.

-

Acidic Conditions (Low pH): In highly acidic media, the amino group of the aminopyrrole can be protonated. This protonation deactivates the pyrrole ring towards oxidative polymerization to some extent by withdrawing electron density. However, strong acids can also catalyze other degradation pathways or side reactions.[4]

-

Neutral to Basic Conditions (High pH): Under neutral or basic conditions, the amino group is in its free, electron-donating form. This significantly increases the electron density of the pyrrole ring, making it highly susceptible to oxidation and subsequent polymerization. Some electrochemical studies have shown that electropolymerization is favored at specific pH ranges, highlighting the sensitivity of the pyrrole nucleus to the reaction environment.[5][6]

Therefore, careful control of pH is essential. For many reactions involving aminopyrroles, slightly acidic to neutral conditions are often a good starting point, but the optimal pH will be substrate and reaction-dependent.

Q3: What are the most effective strategies to prevent unwanted polymerization during reactions with aminopyrroles?

A3: The most effective strategy to prevent polymerization is to decrease the electron density of the pyrrole ring, thereby making it less susceptible to oxidation. This is most commonly achieved through the use of protecting groups on the pyrrole nitrogen or the amino group.[7][8]

Key Strategies:

-

N-Protection of the Pyrrole Ring: Introducing an electron-withdrawing group on the pyrrole nitrogen is a highly effective method. Common protecting groups for this purpose include:

-

Alkoxycarbonyl groups: such as Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), and Troc (2,2,2-trichloroethoxycarbonyl), can be introduced and are removable under specific conditions.[9][10][11]

-

Sulfonyl groups: like tosyl (Ts) or nosyl (Ns), are also effective but may require harsher conditions for removal.

-

-

N-Protection of the Amino Group: Protecting the exocyclic amino group can also modulate the reactivity of the pyrrole ring. Carbamates like Boc or Fmoc are commonly used.[8][12][13]

-

Control of Reaction Conditions:

-

Low Temperature: Running reactions at lower temperatures can slow down the rate of polymerization.[3][14]

-

Inert Atmosphere: Excluding oxygen by running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the aminopyrrole.

-

Choice of Oxidant: If an oxidation step is part of your desired reaction, the choice and controlled addition of the oxidant are crucial.[15][16]

-

Troubleshooting Guide

Issue 1: Polymerization occurs immediately upon addition of a reagent.

| Potential Cause | Troubleshooting Steps |

| Highly Reactive Reagent | • Lower the reaction temperature before and during the addition of the reagent.• Add the reagent slowly and in a controlled manner (e.g., dropwise via a syringe pump).• Dilute both the reaction mixture and the reagent solution. |

| Presence of a Strong Oxidant | • Ensure all reagents and solvents are free from oxidizing impurities.• If the reagent is an intended oxidant, consider using a milder one or a stoichiometric amount instead of an excess.[15] |

| Incompatible Solvent | • Switch to a less polar or aprotic solvent.• Ensure the solvent is thoroughly degassed to remove dissolved oxygen. |

Issue 2: The reaction appears clean by TLC, but significant polymerization occurs during workup or purification.

| Potential Cause | Troubleshooting Steps |

| Exposure to Air | • Perform the workup and purification under an inert atmosphere as much as possible.• Use degassed solvents for extraction and chromatography. |

| Acid/Base Sensitivity | • Avoid harsh acidic or basic conditions during the workup. If an acid or base wash is necessary, use dilute solutions and minimize contact time.[17]• Test the stability of your product to the workup conditions on a small scale before processing the entire batch.[17] |

| Prolonged Exposure to Silica Gel | • Minimize the time your compound spends on the silica gel column.• Consider deactivating the silica gel with a small amount of a neutral amine (e.g., triethylamine) in the eluent.• Alternative purification methods like crystallization or preparative TLC might be gentler. |

Issue 3: Low yield of the desired product with the formation of a soluble, colored byproduct.

| Potential Cause | Troubleshooting Steps |

| Formation of Oligomers | • This suggests that polymerization is starting but not proceeding to form a fully insoluble polymer. The strategies to prevent polymerization (protecting groups, lower temperature) are applicable here. |

| Side Reactions | • Re-evaluate your reaction mechanism for potential side reactions. The aminopyrrole might be participating in undesired coupling or condensation reactions.[18] |

| Product Instability | • The desired product might be unstable under the reaction or isolation conditions. Attempt to isolate the product at a lower temperature and handle it quickly. |

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a 2-Aminopyrrole

This protocol is a general guideline and may require optimization for specific substrates.

-